ETHYL [(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]FORMATE
Overview
Description
ETHYL [(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]FORMATE is a chemical compound with a complex structure that includes a benzothiazole ring
Preparation Methods
The synthesis of ETHYL [(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]FORMATE typically involves the reaction of ethyl formate with a benzothiazole derivative. The reaction conditions often include the use of a catalyst and a solvent to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
ETHYL [(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]FORMATE can undergo various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
ETHYL [(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]FORMATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: It can be used in the development of new materials or as a component in chemical processes.
Mechanism of Action
The mechanism of action of ETHYL [(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]FORMATE involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the pathways involved. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects.
Comparison with Similar Compounds
ETHYL [(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]FORMATE can be compared with other benzothiazole derivatives such as:
Properties
IUPAC Name |
ethyl 2-oxo-2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3S/c1-2-16-10(15)9(14)13-11-12-7-5-3-4-6-8(7)17-11/h2-6H2,1H3,(H,12,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSHIHVQDMFSPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=NC2=C(S1)CCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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